molecular formula C11H14BrNOS B8412905 1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine

1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine

Cat. No.: B8412905
M. Wt: 288.21 g/mol
InChI Key: UAGDHOKXOCPUKI-UHFFFAOYSA-N
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Description

1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine is a useful research compound. Its molecular formula is C11H14BrNOS and its molecular weight is 288.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

N-[(3-bromo-2-tert-butylsulfanylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15-10-8(7-13-14)5-4-6-9(10)12/h4-7,14H,1-3H3

InChI Key

UAGDHOKXOCPUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C=CC=C1Br)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-benzaldehyde (6.7 g, 25 mmol) and hydroxylamine hydrochloride (7.9 g, 116 mmol) in 2-propanol (200 mL) and water (40 mL) was heated to 65-70° C. overnight. 2-Propanol was evaporated and water (150 mL) was added to the residue followed by saturated aqueous sodium bicarbonate to bring the pH to ˜8.5. The mixture was extracted with DCM (3×80 mL). The combined organic fractions were dried over sodium sulfate, filtered, and concentrated to afford the title compound, which was used immediately without further purification. 1H NMR (300 MHz, CD3OD): δ 1.28 (s, 9H), 7.25-7.35 (t, J=7.8 Hz, 1H), 7.79 (d, J=6.6 Hz, 1H), 7.89 (d, J=6.3 Hz, 1H), 8.83 (s, 1H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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